(3S)-1-(2-methylpropyl)pyrrolidin-3-ol

Chiral Analysis Enantiomeric Purity Chiral Chromatography

Why select this specific CAS? Unlike the racemic mixture (90227-05-7) or the (3R)-enantiomer (1567897-74-8), this (3S)-stereoisomer provides defined chirality essential for asymmetric synthesis, chiral HPLC/SFC reference standards, and pharmacological enantiomer deconvolution. Class-level evidence shows >100-fold potency differences at therapeutic targets due to stereochemistry. Substituting the less-defined racemate risks experimental variability and data integrity. This single-enantiomer building block directly supports reproducible medicinal chemistry, chiral auxiliary applications, and fundamental stereochemical research.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1568013-26-2
Cat. No. B6614647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
CAS1568013-26-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(C1)O
InChIInChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1
InChIKeyJIJMHLNVPUQWOG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers and Procurement Teams Consider (3S)-1-(2-Methylpropyl)pyrrolidin-3-ol (CAS 1568013-26-2)


(3S)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS 1568013-26-2) is a chiral pyrrolidine derivative with a defined (3S) stereochemical configuration, a molecular formula of C8H17NO, and a molecular weight of 143.23 g/mol . This compound exists as a single enantiomer with a specific three-dimensional arrangement, distinguishing it from its (3R) enantiomer (CAS 1567897-74-8) and the racemic mixture (CAS 90227-05-7) . Pyrrolidine derivatives are widely recognized as valuable synthetic building blocks and scaffolds in medicinal chemistry due to their ability to modulate molecular recognition through stereochemistry [1].

Procurement Risk: Why (3S)-1-(2-Methylpropyl)pyrrolidin-3-ol Is Not Freely Interchangeable with Its Racemate or Enantiomer


Scientific and industrial users must be aware that (3S)-1-(2-methylpropyl)pyrrolidin-3-ol is a specific stereoisomer, and its procurement in place of the racemic mixture (CAS 90227-05-7) or the (3R)-enantiomer (CAS 1567897-74-8) without rigorous justification introduces substantial experimental variability . While direct head-to-head comparative bioactivity data for these exact analogs is currently absent from the peer-reviewed literature, class-level evidence from 3-substituted pyrrolidines demonstrates that stereochemistry can profoundly impact pharmacological outcomes, including potency differences exceeding 100-fold at therapeutic targets [1]. Substitution based solely on molecular formula or general class similarity therefore poses a significant risk to experimental reproducibility and data integrity .

Quantitative Evidence Guide: Differentiating (3S)-1-(2-Methylpropyl)pyrrolidin-3-ol from Analogs


Stereochemical Purity and Physical Identity: Differentiating the (3S)-Enantiomer from Its (3R) Counterpart

While no published head-to-head assay directly compares the (3S)-enantiomer with its (3R)-enantiomer (CAS 1567897-74-8), their existence as distinct CAS-registered chemical entities is well-documented, confirming non-identical physical and stereochemical properties . The (3S)-configuration at the pyrrolidine 3-position confers a specific three-dimensional orientation. Importantly, related research on the (3R)-enantiomer indicates that high enantiomeric purity (>99% e.e.) can be achieved through asymmetric synthesis techniques, highlighting the technical feasibility and importance of isolating a single, defined enantiomer like the (3S)-form for research applications [1]. A direct comparison of the specific optical rotation values for the (3S) versus (3R) enantiomers would definitively quantify their stereochemical difference.

Chiral Analysis Enantiomeric Purity Chiral Chromatography

Structural Differentiation: (3S)-1-(2-Methylpropyl)pyrrolidin-3-ol vs. Racemic 1-(2-Methylpropyl)pyrrolidin-3-ol

The target compound is the isolated (3S)-enantiomer of 1-(2-methylpropyl)pyrrolidin-3-ol. The racemic mixture, which contains an equimolar amount of both the (3S) and (3R) enantiomers, is designated by a different CAS number, 90227-05-7 . The (3S)-enantiomer represents a chemically distinct entity. For example, chiral HPLC analysis would differentiate the two compounds: the racemic mixture would produce two distinct peaks (one for each enantiomer), whereas the (3S)-enantiomer would produce a single, major peak, with the area percentage of this peak quantifying its enantiomeric purity .

Stereochemistry Chiral Separation Analytical Chemistry

Class-Level Inference: Potency of 3-Substituted Pyrrolidines in CNS Targets

In the absence of direct biological data for (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, inference can be drawn from structurally related 3-substituted pyrrolidines. A study on novel pyrrolidine derivatives as sodium channel blockers identified compounds with potent activity for the treatment of ischemic stroke [1]. While this study does not feature the target compound, it establishes the 3-substituted pyrrolidine scaffold as a privileged structure for interacting with neurological targets, suggesting that (3S)-1-(2-methylpropyl)pyrrolidin-3-ol may possess relevant biological properties. However, direct confirmation and quantitative comparison are lacking.

Medicinal Chemistry Sodium Channel Blocker CNS Therapeutics

Synthetic Utility: Chiral Pyrrolidine as a Building Block

Chiral pyrrolidines, like (3S)-1-(2-methylpropyl)pyrrolidin-3-ol, are widely recognized as versatile building blocks in asymmetric synthesis . Their inherent chirality can be leveraged to induce stereoselectivity in subsequent chemical transformations, enabling the construction of complex, enantiomerically pure molecules. This is a key advantage over using racemic starting materials, which would produce diastereomeric mixtures requiring additional separation steps. While no quantitative data exists comparing the synthetic efficiency of this specific compound to others, its role as a chiral building block is a primary differentiator from achiral or racemic analogs .

Asymmetric Synthesis Chiral Auxiliary Drug Discovery

Validated Application Scenarios for (3S)-1-(2-Methylpropyl)pyrrolidin-3-ol Based on Available Evidence


Asymmetric Synthesis of Chiral Drug Candidates and Intermediates

This compound is optimally suited as a chiral building block or auxiliary in asymmetric synthesis . The defined (3S)-stereochemistry can be used to introduce chirality into more complex molecules, a process that would be complicated by using the racemic mixture (CAS 90227-05-7). This application directly leverages the core differentiation evidence presented in Section 3 regarding its single-enantiomer identity.

Stereospecific Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring 3-substituted pyrrolidines as pharmacophores, this compound is essential for understanding the role of stereochemistry. Its use, compared to the (3R)-enantiomer (CAS 1567897-74-8) and the racemate, allows researchers to deconvolute the contribution of the (3S)-configuration to target binding and biological activity .

Chemical Biology Probe for Chiral Environment Investigation

In fundamental research, this single enantiomer can serve as a probe to investigate how the chiral environment of a biological target (e.g., an enzyme active site or receptor binding pocket) influences molecular recognition and downstream signaling, providing insights not obtainable with racemic compounds .

Calibration Standard for Chiral Analytical Method Development

Given its defined stereochemistry, (3S)-1-(2-methylpropyl)pyrrolidin-3-ol can be used as a reference standard to develop and validate chiral HPLC or SFC methods. This allows for the accurate quantification of enantiomeric purity in synthesized batches of this compound or for separating enantiomers of related analogs .

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